molecular formula C14H9BrO2 B15248618 9-Bromo-9h-fluorene-1-carboxylic acid CAS No. 13737-38-7

9-Bromo-9h-fluorene-1-carboxylic acid

Cat. No.: B15248618
CAS No.: 13737-38-7
M. Wt: 289.12 g/mol
InChI Key: ZDXPNCHUYBFPAB-UHFFFAOYSA-N
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Description

9-Bromo-9h-fluorene-1-carboxylic acid: is an organic compound with the molecular formula C14H9BrO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-9h-fluorene-1-carboxylic acid typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene-1-carboxylic acid using bromine in the presence of a catalyst or under irradiation conditions . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-9h-fluorene-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while oxidation can produce fluorene-1,9-dicarboxylic acid.

Scientific Research Applications

Chemistry: 9-Bromo-9h-fluorene-1-carboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers with specific properties.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-Bromo-9h-fluorene-1-carboxylic acid is not well-documented in the literature. its chemical reactivity suggests that it can interact with various molecular targets through its bromine and carboxylic acid functional groups. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Properties

CAS No.

13737-38-7

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

9-bromo-9H-fluorene-1-carboxylic acid

InChI

InChI=1S/C14H9BrO2/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13H,(H,16,17)

InChI Key

ZDXPNCHUYBFPAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)C(=O)O

Origin of Product

United States

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